Sodium iodate
Description
Structure
2D Structure
Properties
IUPAC Name |
sodium;iodate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/HIO3.Na/c2-1(3)4;/h(H,2,3,4);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCBONOLBHEDIL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]I(=O)=O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NaIO3, INaO3 | |
| Record name | sodium iodate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Sodium_iodate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
17250-90-7 (pentahydrate), 7681-55-2 (Parent) | |
| Record name | Sodium iodate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681552 | |
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| Record name | Iodic acid, sodium salt, pentahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017250907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90858754 | |
| Record name | Sodium iodate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.892 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Hawley] White powder; ]MSDSonline] | |
| Record name | Sodium iodate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Solubility |
Solubility in water: 9 g/100 cc @ 20 °C; 34 g/100 cc @ 100 °C; soluble in acetic acid; insol in alcohol, 9.0 g/100g H2O at 25 °C | |
| Record name | SODIUM IODATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
4.28 | |
| Record name | SODIUM IODATE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/749 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White, crystal powder, White rhombic crystals | |
CAS No. |
7681-55-2, 17250-90-7 | |
| Record name | Sodium iodate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodic acid, sodium salt, pentahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017250907 | |
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| Record name | Iodic acid (HIO3), sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Sodium iodate | |
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| Record name | Sodium iodate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | SODIUM IODATE | |
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| Record name | SODIUM IODATE | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
MP: decomp | |
| Record name | SODIUM IODATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/749 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthetic Methodologies and Advanced Preparation of Sodium Iodate
Classical and Contemporary Wet Chemical Synthesis Approaches
Wet chemical methods represent the most common and well-established routes for synthesizing sodium iodate (B108269). These approaches typically involve reactions in aqueous solutions, leveraging the reactivity of iodine species with sodium-containing bases.
Reaction of Iodic Acid with Sodium-Containing Bases
A fundamental method for preparing sodium iodate involves the reaction between iodic acid (HIO3) and a sodium-containing base, such as sodium hydroxide (B78521) (NaOH). This is a neutralization reaction, where the acid reacts with the base to form the corresponding salt and water. The reaction can be represented by the following equation: HIO3 + NaOH → NaIO3 + H2O wikipedia.orgsciencemadness.org
This reaction is a straightforward approach to synthesize this compound in a relatively pure form, provided high-purity starting materials are used. When iodic acid is added to an aqueous solution of sodium hydroxide, this compound is produced. sciencemadness.org
Direct Iodine Oxidation in Concentrated Alkaline Solutions
Another prominent wet chemical method involves the direct oxidation of elemental iodine (I2) in hot, concentrated alkaline solutions of sodium hydroxide or sodium carbonate (Na2CO3). This process typically involves a disproportionation reaction of iodine in the presence of a strong base.
In a hot, concentrated solution of sodium hydroxide, iodine reacts to form this compound and sodium iodide (NaI). The reaction is represented as: 3 I2 + 6 NaOH → NaIO3 + 5 NaI + 3 H2O wikipedia.org
Similarly, iodine can react with a hot, concentrated solution of sodium carbonate to yield this compound, sodium iodide, and carbon dioxide. wikipedia.org
In some processes, iodine is dissolved in a sodium hydroxide solution, forming a mixture of sodium iodide and this compound. google.com This resulting solution can then be further processed, sometimes involving the addition of iodic acid and an oxidizing agent like hydrogen peroxide, followed by heating, evaporation, and crystallization to obtain solid this compound. google.com
Recovery and purification steps, such as recrystallization from hot water, are often employed to obtain pure crystalline this compound from the reaction mixture. sciencemadness.org The solubility of this compound changes with temperature, allowing for crystallization upon cooling. sciencemadness.org
Investigation of Solid-State Synthesis Mechanisms for this compound
Redox Chemistry and Reaction Kinetics of Sodium Iodate
Oxidative Properties and Mechanistic Studies of Iodate (B108269) Species
Iodate species, including the iodate anion, exhibit significant oxidative properties. The reduction of iodate to iodide (I⁻) involves a six-electron transfer process. frontiersin.org
Electron Transfer Pathways in Iodate-Mediated Oxidations
In some biological systems, specific electron transfer pathways are utilized for iodate reduction. Studies on Shewanella oneidensis MR-1 have shown that the dmsEFABGH operon encodes an essential and modular electron transfer pathway for extracellular iodate reduction with various electron donors like lactate (B86563), formate, and H₂. nih.govfrontiersin.org This pathway appears to be independent of the electron donor used. nih.gov
Reactivity of Sodium Iodate with Various Reducing Agents
This compound reacts with a variety of reducing agents, leading to its reduction to lower oxidation states of iodine, such as iodide (I⁻) or elemental iodine (I₂). wikipedia.org The nature of the products depends on the reducing agent and the reaction conditions, particularly pH.
Examples of reactions with reducing agents include:
Sulfites: Iodate is reduced to iodide by sulfites in acidic conditions. wikipedia.org The reaction can be represented by the equation: 6HSO₃⁻ + 2IO₃⁻ → 2I⁻ + 6HSO₄⁻ wikipedia.org This reaction is a key step in the iodine clock reaction, where the consumption of sulfite (B76179) leads to the appearance of iodine. olabs.edu.inpurdue.edu
Iodide: In acidic solutions, iodate can oxidize iodide to elemental iodine. wikipedia.org 5I⁻ + IO₃⁻ + 6H⁺ → 3I₂ + 3H₂O This reaction is also part of the iodine clock reaction mechanism. purdue.edu
Hydrogen Peroxide: While hydrogen peroxide can act as an oxidant, it can also be involved in reactions where iodate is reduced, depending on the conditions and the presence of catalysts. frontiersin.org
Metal Ions: Dissolved Fe(II) and Mn(II) are thermodynamically favorable reductants for iodate to iodide, particularly in environments like the ocean. researchgate.netresearchgate.net
This compound is incompatible with strong reducing agents and combustible materials, and contact can cause fire or explosion. cir-safety.orgottokemi.comwikidoc.org
Disproportionation Reactions of Iodate in Aqueous and Non-Aqueous Systems
Disproportionation reactions involve a species being simultaneously oxidized and reduced. While halogens like chlorine and bromine undergo disproportionation in alkaline solutions, iodate (IO₃⁻) shows no tendency to disproportionate into periodate (B1199274) (IO₄⁻) and iodide (I⁻), unlike chlorate (B79027) (ClO₃⁻). wikipedia.org
However, intermediate iodine species formed during redox reactions involving iodate can undergo disproportionation. For instance, hypoiodite (B1233010) (HOI), an intermediate with iodine in the +1 oxidation state, can disproportionate into iodate and iodide in basic solutions: 3HOI → IO₃⁻ + 2I⁻ + 3H⁺. iaea.org Studies on the kinetics of iodine disproportionation in basic aqueous media have investigated the role of intermediates like HOI and I₂OH⁻. cdnsciencepub.com
Kinetic Analysis of this compound Reactions
The kinetics of reactions involving this compound have been studied to understand the factors influencing their rates.
Influence of Temperature and pH on Reaction Rates
Temperature and pH are significant factors affecting the rate of reactions involving iodate.
Temperature: Increasing the temperature generally increases the rate of chemical reactions, including those involving this compound. savemyexams.comlibretexts.orgrsc.org Higher temperatures lead to increased kinetic energy of particles, resulting in more frequent and energetic collisions, and a greater proportion of collisions exceeding the activation energy. savemyexams.comrsc.org
pH: The pH of the solution has a crucial impact on the speciation of iodine and the reaction pathways, thereby influencing reaction rates. For example, the reaction between iodate and iodide to form iodine is acid-dependent. wikipedia.orgscirp.org The disproportionation of intermediate species like HOI is also pH-dependent. iaea.org
Research findings often highlight the pH dependence of iodate redox transformations. For instance, the reduction of iodate to iodite (B1235397) is more favorable at certain pH values. researchgate.net
Impact of Catalytic Species on Iodate Redox Transformations
Catalytic species can significantly impact the rate and pathway of iodate redox transformations.
Metal Ions: Certain metal ions can catalyze reactions involving iodate. For example, molybdate (B1676688) ions have a catalytic effect on the reaction between iodide and hydrogen peroxide, which can be related to iodine redox chemistry. cdnsciencepub.com
Microbial Catalysis: In environmental contexts, microorganisms can catalyze the reduction of iodate. Studies on Shewanella oneidensis have identified specific genetic operons involved in the catalytic extracellular reduction of iodate. nih.govfrontiersin.org
Other Catalysts: Various organic and inorganic species can act as catalysts in redox reactions involving iodine compounds. For instance, triazolium iodide salts have been shown to catalyze oxidative coupling reactions, with the iodine/iodide couple acting as a key redox component in the catalytic cycle. rsc.org Amorphous cobalt phosphide (B1233454) has been investigated as a catalyst to accelerate the redox reactions of iodine species in batteries. acs.org
Kinetic studies, such as those using the iodine clock reaction, demonstrate the influence of reactant concentrations and temperature on the reaction rate, providing insights into the rate law and rate constant. olabs.edu.inpurdue.eduutsunomiya-u.ac.jp
Environmental Geochemistry and Biogeochemical Cycling of Iodate
Speciation and Transformation of Iodine in Natural Environments
The speciation of iodine in natural environments is dynamic and influenced by factors such as redox potential, pH, and biological activity. researchgate.netmdpi.comnerc.ac.uk While iodate (B108269) is generally considered the thermodynamically stable form in oxygenated waters, iodide can be the dominant species in certain environments, particularly in surface waters and areas with high biological productivity or localized anoxia. frontiersin.orge-algae.orgroyalsocietypublishing.org
Iodate-Iodide Interconversions in Aquatic Systems
In aquatic systems, the interconversion between iodate and iodide is a key process in the iodine cycle. Iodate is reduced to iodide, and iodide is oxidized back to iodate. frontiersin.orge-algae.org This redox transformation significantly affects the mobility and bioavailability of iodine species, as they have different sorption properties. usgs.gov
In seawater, iodide is often found to be anomalously accumulated in the euphotic zone, while iodate concentrations are generally higher at depth. e-algae.orgresearchgate.net This pattern suggests that biological activity plays a crucial role in the reduction of iodate to iodide in surface waters. e-algae.orgresearchgate.net While the exact mechanisms are still being elucidated, both phytoplankton and bacteria have been implicated in this process. e-algae.orgnsf.govint-res.comresearchgate.net Some studies suggest that iodate reduction by phytoplankton may be connected to cell senescence, potentially involving the release of cellular reducing agents. e-algae.orgint-res.com Macroalgae can also take up both iodide and iodate, with a proposed mechanism involving cell surface reductases reducing iodate to iodide before uptake. e-algae.org
Conversely, the oxidation of iodide to iodate is generally considered a slower process compared to the reverse transformation. frontiersin.org Abiotic oxidation of iodide is thought to be too slow to account for observed rates, suggesting the involvement of particles, reactive oxygen species, or biological processes. frontiersin.org Marine nitrifying bacteria, specifically ammonia-oxidizing bacteria, have been shown to mediate the oxidation of iodide to iodate. geomar.de Intermediate iodine species, such as molecular iodine (I₂) and hypoiodous acid (HOI), are likely involved in the oxidation pathway of iodide to iodate. frontiersin.org
The distribution of iodate and iodide can vary significantly depending on the specific aquatic environment. For example, while iodate is the dominant species in groundwater at the Hanford site, iodide is the dominant species in the deep groundwater of the North China Plain. cambridge.org
Here is a table summarizing typical ranges of iodate and iodide concentrations in different aquatic environments based on the search results:
| Environment | Iodate Concentration (nM) | Iodide Concentration (nM) | Notes | Source |
| Seawater (General) | ~423 (median) | ~77 (median) | Total dissolved iodine generally 450-550 nM. e-algae.orgnsf.gov | e-algae.orgnsf.gov |
| Seawater (Surface) | Lower than at depth | Higher than at depth | Anomalous accumulation of iodide in euphotic zone. e-algae.orgresearchgate.net | e-algae.orgresearchgate.net |
| Seawater (Deep) | Higher than at surface | Lower than at surface | Iodate is the dominant species below the mixed layer. frontiersin.orgroyalsocietypublishing.orgresearchgate.net | frontiersin.orgroyalsocietypublishing.orgresearchgate.net |
| Groundwater (Hanford Site) | Dominant species | Not specified | cambridge.org | |
| Groundwater (North China Plain) | Not detected | Dominant species | Deep groundwater. | cambridge.org |
| Estuarine Water | Varies with salinity | Dominant in river water | Iodide oxidized to iodate in the sea, not typically in the estuary. researchgate.net | researchgate.net |
Atmospheric and Terrestrial Iodine Cycling Dynamics Relevant to Iodate
In terrestrial environments, iodine primarily originates from atmospheric deposition, although weathering of parent rock contributes a minor flux. wikipedia.orgmdpi.com Soil contains higher concentrations of iodine compared to parent rock, with much of it bound to organic and inorganic matter. wikipedia.orgmdpi.com The speciation of iodine in soil includes iodide and iodate anions. mdpi.com Factors such as pH, redox potential, organic matter content, and microbial activity influence the form and mobility of iodine in soil. researchgate.netmdpi.comnerc.ac.uk While redox changes in inorganic iodine species can occur in terrestrial environments, the specific microbial effects on these transformations are still being clarified. researchgate.net
Microbial Mediation of Iodate Reduction and Oxidation
Microorganisms play crucial and versatile roles in the global biogeochemical cycling of iodine, including the reduction of iodate and the oxidation of iodide. cambridge.orgresearchgate.net These microbial transformations are key drivers of iodine speciation changes in various environments. cambridge.orgnih.govresearchgate.net
Identification and Characterization of Microbial Iodate Reductases
Microbial reduction of iodate to iodide is a significant process, particularly under anoxic conditions. cambridge.orgnih.gov This transformation is mediated by microorganisms through enzymatic reactions and interactions with extracellular metabolites. nih.govresearchgate.net While the exact mechanisms have been historically unclear, recent research has focused on identifying and characterizing the enzymes responsible for iodate reduction. nih.govpnnl.gov
Studies have identified dissimilatory iodate-reducing bacteria, such as Denitromonas sp. IR-12, Pseudomonas sp. SCT, and Shewanella oneidensis MR-1, which can reduce iodate using organic acids as electron donors under anoxic conditions. cambridge.org A molybdenum-dependent iodate reductase has been implicated in the dissimilatory iodate reduction by Denitromonas sp. nih.gov Similarly, a dimethylsulfoxide reductase, also a molybdoenzyme, has been isolated from Pseudomonas sp. that uses iodate as a terminal electron acceptor for anaerobic respiration. nih.gov
Genetic and phylogenetic analyses have aided in identifying potential iodate reductase genes. A unique gene cluster containing genes for alpha and beta subunits of a DMSO reductase family molybdopterin enzyme, related to arsenite oxidase, has been identified in iodate-reducing bacteria like Denitromonas sp. IR-12 and Pseudomonas sp. SCT. nih.govbiorxiv.org These genes, sometimes referred to as idrA and idrB, are associated with a proposed biochemical pathway involving peroxidases (idrP1 and idrP2). nih.govfrontiersin.org While idrA encodes the catalytic subunit, idrB is thought to encode the electron-transfer subunit. frontiersin.org The idrABP1P2 cluster appears to be widely distributed in various bacteria. frontiersin.org
Research on Shewanella oneidensis has indicated the involvement of an as yet unidentified iodate reductase associated with the outer membrane MtrAB module. nih.govdntb.gov.uaresearchgate.net This suggests that the iodate reduction pathway in S. oneidensis terminates with an unknown terminal iodate reductase that interacts with MtrAB to deliver electrons extracellularly. researchgate.net
Physiological and Genetic Aspects of Iodate-Respiring Microorganisms (e.g., Shewanella oneidensis)
Certain microorganisms, like Shewanella oneidensis, are capable of using iodate as a terminal electron acceptor for anaerobic respiration. cambridge.orgnih.gov This dissimilatory iodate reduction is a key process in the microbial biogeochemical cycling of iodine. pnnl.govdntb.gov.ua
In Shewanella oneidensis MR-1, extracellular iodate reduction contributes to iodide generation. researchgate.net Studies using gene deletion mutants have investigated the specific genes and pathways involved. The dmsEFABGH operon, encoding an extracellular dimethylsulfoxide reductase, has been identified as essential for iodate reduction in S. oneidensis MR-1, independent of the electron donor used (lactate, formate, or H₂). researchgate.netfrontiersin.org This suggests a modular extracellular electron transfer pathway. researchgate.net
While it was initially hypothesized that nitrate (B79036) reductase might be involved in iodate reduction in microorganisms exhibiting both activities, studies on S. oneidensis have shown that neither assimilatory nor dissimilatory nitrate reductases are required for iodate reduction. nih.govpnnl.govfrontiersin.org This further supports the existence of dedicated iodate reduction mechanisms. pnnl.gov
The mtrCAB operon, encoding components of the extracellular electron conduit (EEC), is also involved in iodate reduction by S. oneidensis. cambridge.orgfrontiersin.org Specifically, the outer membrane MtrAB module is required for iodate reduction. dntb.gov.uaresearchgate.net The Mtr pathway is thought to transfer electrons from the cytoplasmic membrane to outer membrane components involved in extracellular reduction. frontiersin.org The mtrCAB operon in S. oneidensis appears to be involved in the elimination of hydrogen peroxide (H₂O₂), a proposed intermediate in iodate reduction by DmsEFAB. cambridge.orgresearchgate.netfrontiersin.org
The ability for extracellular iodate reduction is found in various bacterial species, including those within the Shewanella and Ferrimonas genera, suggesting its widespread importance in global iodine cycling. dntb.gov.uafrontiersin.org
Role of Extracellular Electron Conduits in Microbial Iodate Reduction
Extracellular electron conduits (EECs) play a significant role in the microbial reduction of extracellular electron acceptors, including potentially iodate. In Shewanella oneidensis, the MtrCAB pathway is a well-characterized EEC involved in metal reduction. cambridge.orgdntb.gov.ua Research indicates that this pathway is also involved in the extracellular reduction of iodate. cambridge.orgdntb.gov.uaresearchgate.netfrontiersin.org
The Mtr extracellular electron transfer pathway facilitates the transfer of electrons from the inner membrane across the periplasm to the outer membrane. frontiersin.org In the context of iodate reduction by S. oneidensis, the MtrAB module in the outer membrane is required. dntb.gov.uaresearchgate.net Electrons are transferred through components like CymA and MtrA to the outer membrane. researchgate.net While the metal-reducing cytochrome MtrC is involved in metal reduction, it is not required for iodate reduction by S. oneidensis. researchgate.net This suggests that an unknown terminal iodate reductase associates with the MtrAB module to receive electrons and reduce extracellular iodate. researchgate.net
The DmsEFAB system, another extracellular reductase in S. oneidensis, also appears to receive electrons via the Mtr extracellular electron transfer pathway for iodate reduction. cambridge.orgfrontiersin.org The MtrCAB pathway is thought to supply electrons to DmsEFAB and MtrCAB for extracellular iodate reduction and the subsequent reduction of hydrogen peroxide. cambridge.orgfrontiersin.org
The involvement of EECs like the Mtr pathway highlights how microorganisms can directly interact with and transform extracellular iodine species, influencing their mobility and fate in the environment. cambridge.orgdntb.gov.ua
Interaction of Iodate with Geochemical Matrices
The fate and mobility of iodate (IO₃⁻) in the environment are significantly influenced by its interactions with various geochemical matrices, including minerals and organic matter. These interactions encompass both sorption-desorption processes and redox transformations, which collectively govern the distribution and speciation of iodate in soils, sediments, and aquatic systems.
Sorption and Desorption Processes of Iodate on Minerals and Organic Matter
Sorption is a key process controlling the mobility and retention of iodate in geological environments. Studies have shown that iodate can be sorbed by a variety of natural minerals and organic matter. Metal oxides and hydroxides, common in soils and sediments, exhibit notable affinities for iodate due to their high points of zero charge. Examples of such minerals include γ-Al₂O₃, δ-MnO₂, Fe₂O₃, α-FeOOH, and ferrihydrite. researchgate.net Clay minerals, also widespread and possessing high specific surface areas, contribute to iodate sorption. researchgate.netresearchgate.net
Research indicates that iodate is generally sorbed by soil to a significantly greater degree than iodide (I⁻). akjournals.comnrc.gov Several studies have correlated iodate sorption with the presence of organic matter. akjournals.com Natural organic matter (NOM), particularly its aromatic components, has been reported to play an important role in the sorption of iodine species to soil and sediment. rsc.org However, the affinity of iodine species for many geological materials can be weak, potentially leading to high mobility and ecological risks, especially in soils with low organic matter content. rsc.org
The extent of iodate adsorption can be influenced by factors such as pH and ionic strength. For instance, iodate adsorption on iron oxides has been shown to be negatively correlated with both pH and ionic strength, suggesting outer-sphere adsorption. researchgate.net The adsorption extent on ferrihydrite, a type of iron oxide, can increase or decrease over time, potentially due to multiple geochemical reactions including interparticle diffusion, mineral transformation, and iodine speciation changes. researchgate.net Ferrihydrite, with its large specific surface area, has been identified as potentially efficient at removing aqueous iodate, which could decrease the spreading time of groundwater plumes. researchgate.net
Clay minerals like allophane have demonstrated significant adsorption capacities for iodate, with reported capacities around 0.22 mmol/g, which are notably higher than those of other clay minerals. researchgate.net The adsorption mechanisms on allophane can involve ligand exchange and electrostatic attraction interactions. researchgate.net
Studies on the interaction of iodate with humic acid, a fraction of NOM, have shown that iodate can react with humic acid, leading to the production of organic iodine. researchgate.netnerc.ac.uk This reaction can occur rapidly, although a slower reverse reaction can lead to a pseudo-steady state over longer periods. researchgate.net
The sorption behavior of iodate is complex and depends heavily on soil types and their characteristics. While mineral soils with low organic carbon content may favor iodide sorption, organic-rich soils are often more favorable for iodate sorption. doi.org Key soil properties controlling iodine sorption include organic carbon content, clay content, pH, and the abundance of iron, aluminum, and manganese oxides and hydroxides. doi.org
Data from studies on iodate sorption on soils highlight the variability in sorption capacity depending on soil type and initial iodate concentration. For example, studies using Freundlich isotherms have described the sorption of iodine species on various soils. doi.org
Redox Reactions of Iodate with Geologically Relevant Compounds (e.g., Structural Iron(II) in Clay Minerals, Humic Substances)
Redox reactions play a critical role in the biogeochemical cycling of iodate, leading to transformations between different iodine species. Iodate can undergo reduction in the presence of various geologically relevant reducing agents.
Structural iron(II) (Fe(II)) in clay minerals has been identified as a potential reductant for iodate. nrc.govacs.org Studies have postulated that structural Fe(II) present in mineral phases can be responsible for iodate reduction. nrc.gov In iron-reducing environments, iodate can be quickly reduced to iodide. nrc.gov This abiotic reduction of iodate by Fe(II) can produce intermediates such as hypoiodous acid (HIO) and iodide. acs.org
Humic substances, as components of natural organic matter, can also participate in redox reactions with iodate. Humic acids contain redox-active groups in their structure that may facilitate the reduction of iodate. researchgate.net Research has shown that iodate reacts with natural organic matter, producing intermediates like hypoiodous acid (HIO) or I₂, which can then be incorporated into the organic matter or reduced to iodide. akjournals.comresearchgate.net Model compound studies suggest that the reduction of iodate to HIO may result from reactions with hydroquinone (B1673460) or semiquinone moieties within the organic matter. researchgate.net Photochemical reduction of iodate in the presence of humic acid has also been observed, leading to the conversion of iodate to iodide and organically fixed iodine. nih.gov
Iron-bearing minerals, including iron oxides, can initiate the conversion of iodate into I₂ through reactions involving hydrogen peroxide (H₂O₂) and reactive oxygen species, under both dark and light conditions. digitellinc.com The oxidation rate of iodide can increase with the concentration of manganese oxides and decrease with increasing pH. researchgate.net Some authors consider the removal of aqueous iodine via adsorption onto iron ferrous and ferric oxides as a potential remediation pathway for contaminated groundwater. researchgate.net
Microbial activity can also indirectly influence iodate reduction by producing reductants like Fe(II) through the reductive dissolution of iron(III)-bearing minerals. researchgate.net The resulting biogenic Fe(II) can then abiotically reduce iodate. acs.org
Environmental Remediation and Management Strategies for Iodate
Bioremediation Approaches for Iodine Contamination
Bioremediation is an environmentally friendly approach that utilizes microorganisms to degrade or neutralize pollutants. krakensense.com This method can be applied in situ, treating contaminants at the site without excavation. krakensense.com
Microbial Strategies for Iodate (B108269) Transformation and Immobilization in Contaminated Environments
Microorganisms play a vital role in the environmental cycling of iodine and offer potential for bioremediation strategies. nih.gov These strategies can involve the transformation of iodate to other iodine species or the immobilization of iodate in the environment. One key microbial process is the reduction of iodate to iodide (I⁻). nih.gov Iodate is noted as a prevailing iodine species in surface waters that can undergo microbially mediated reduction. nih.gov In aerobic environments, while iodate species may be sorbed to sediments, they can be released back into the environment under microbially generated reducing conditions. nih.gov Conversely, extracellular oxidases produced by bacteria can catalyze iodine retention in soil. nih.gov
Microbial strategies can involve both indigenous microorganisms present at the contaminated site and the introduction of non-indigenous microorganisms. ijpbms.com These microorganisms contribute to the degradation, immobilization, and detoxification of various harmful chemical wastes and contaminants. ijpbms.com Immobilized bacteria, for instance, can offer advantages in bioremediation by enhancing their retention and efficacy at target sites, potentially allowing for the remediation of higher contaminant concentrations. mdpi.com
Factors Influencing Bioremediation Efficacy (e.g., Bioaugmentation, Biostimulation)
The effectiveness of bioremediation, including bioaugmentation and biostimulation, is influenced by a variety of factors. nih.govresearchgate.net Biostimulation involves modifying environmental conditions to stimulate the growth and activity of native microorganisms already capable of degrading contaminants, often through the addition of nutrients or other growth-promoting factors. ijpbms.comresearchgate.netfrontiersin.org Bioaugmentation, on the other hand, involves introducing specific, often pre-grown, microbial cultures to enhance the degradation of unwanted compounds. nih.govucdavis.edu
Factors that can influence the efficacy of these processes include:
Microbial population density: The number of microorganisms present. scielo.org.mx
Environmental constraints: Conditions such as pH, moisture content, and temperature. nih.govfrontiersin.orgucdavis.eduscielo.org.mx
Nutrient concentration: Availability of essential nutrients for microbial growth. frontiersin.orgucdavis.eduscielo.org.mx
Contaminant characteristics: Type, chemical structure, concentration, and bioavailability of the contaminant. nih.govucdavis.eduscielo.org.mx High contaminant concentrations can be toxic to bacteria, while low concentrations may not induce the necessary degradation enzymes. ucdavis.edu The distribution of the contaminant and soil structure also play a role. frontiersin.org
Strain selection: The choice of microbial strains for bioaugmentation is crucial. nih.gov
Microbial ecology: The interaction between introduced and indigenous microbial populations. nih.govucdavis.edu Introduced microorganisms' efficiency depends on their ability to compete with native microbes and predators. ucdavis.edu
Procedures of culture introduction: How microbial cultures are introduced can impact success. nih.gov
While laboratory or pot-scale trials may show promising results, field-scale efficiency can be affected by confounding factors under realistic exposure scenarios. researchgate.net Optimizing environmental parameters such as temperature, oxygen availability, and nutrients is essential for targeting microbial consortia with the highest degradation potential. frontiersin.org
Physicochemical Methods for Iodate Mobilization and Removal from Environmental Matrices
Physicochemical methods offer alternative or complementary approaches to bioremediation for managing iodate contamination. These methods often focus on altering the chemical form or location of iodate to facilitate its removal or reduce its mobility.
Chemical Reduction of Iodate to Iodide for Enhanced Mobility
One strategy involves the chemical reduction of iodate (IO₃⁻) to iodide (I⁻). pnnl.govgoogle.com This transformation is significant because iodide generally exhibits lower sorption to sediments compared to iodate, potentially enhancing its mobility for techniques like pump-and-treat systems. pnnl.gov Methods can comprise the reduction of iodate to iodide followed by subsequent or concurrent removal of iodide through processes such as sorption, ion exchange, or precipitation. google.com For instance, the addition of a low concentration of an aqueous reductant, such as sodium dithionite, has been explored to reduce iodate to iodide in contaminated sediments. pnnl.gov After conversion, iodide can be removed by precipitation as silver iodide or by sorption onto materials like silver-impregnated zeolites or cerium-, bismuth-, or iron-containing materials. google.com
Extraction from Contaminated Carbonate Systems Using pH Manipulation
Iodate can be incorporated into calcium carbonate minerals, which can decrease its mobility in the subsurface. pnnl.gov The incorporation of iodate into carbonates is pH dependent and is favored at a lower pH and higher silicon concentration. pnnl.gov Conversely, extraction or release of iodate from contaminated carbonate systems can be influenced by pH manipulation. For example, using a high pH carbonate solution can promote carbonate exchange, leading to the release of iodate from carbonates. pnnl.gov The release of iodate from dissolving calcium carbonate is dependent on both pH and silicon concentration. pnnl.gov In situ pH control can be used to neutralize soil and groundwater with high or low pH, and while often used for other contaminants or to support other remedies, manipulating pH can influence the behavior and potential extraction of iodate in carbonate systems. frtr.gov
Scientific Challenges and Future Directions in Iodine Remediation Research
Despite advancements, several scientific challenges remain in the remediation of iodine, particularly concerning radioactive iodine isotopes like ¹²⁹I. One challenge is the limited relevant remediation experience and scientific literature specifically for ¹²⁹I as an uncommon contaminant. pnnl.gov The fate and transport of ¹²⁹I in the environment and the effectiveness of potential remediation technologies are still under study. pnnl.gov
Understanding the complex interplay of factors influencing iodine behavior in diverse environmental matrices is crucial. For example, inconsistencies have been noted between thermodynamic calculations and synthesis experiments regarding iodine-bearing carbonate systems. frontiersin.org The asymmetric reaction rates of iodide oxidation and iodate reduction can complicate the relationship between iodine and oxygen, decoupling their relative concentrations in the subsurface ocean. frontiersin.org
Challenges also exist in the application of techniques like bioaugmentation, including ensuring the long-term viability of introduced microorganisms. researchgate.net While co-precipitation of iodate with calcium carbonate has shown some ability to remove iodate, achieving high removal efficiencies (e.g., meeting maximum contaminant levels) remains a challenge. pnnl.gov Further research is needed to develop effective and sustainable approaches to mitigate iodine pollution in various environments. nih.gov
Advanced Analytical Methodologies for Iodate Speciation and Quantification
Chromatographic Separation Techniques
Chromatographic methods are fundamental for the separation of different iodine species from a sample matrix before their quantification. The choice of chromatographic technique depends on the specific iodine species of interest and the complexity of the sample.
Ion chromatography coupled with inductively coupled plasma mass spectrometry (IC-ICP-MS) is a powerful and widely used technique for the simultaneous determination of inorganic iodine species, primarily iodate (B108269) and iodide. nih.govresearchgate.net This method combines the efficient separation capabilities of ion chromatography with the high sensitivity and elemental specificity of ICP-MS. uzh.ch
The separation is typically achieved using an anion-exchange column. nih.gov The choice of eluent is critical for achieving good resolution between the iodate and iodide peaks. For instance, an eluent containing 20 mM NH₄NO₃ at pH 5.6 has been successfully used for the separation of iodate and iodide in seawater. nih.gov In another application for analyzing plant samples, alkaline extraction was followed by IC-ICP-MS for iodate and iodide determination. nih.gov
Recent advancements have focused on developing rapid and efficient separation methods. For example, a method utilizing a short C18 guard column (12.5 mm) has been shown to separate iodate and iodide in edible salts and human urine in under 7 minutes. researchgate.net The detection limits for iodate and iodide are typically in the low µg/L range, demonstrating the high sensitivity of this technique. nih.gov A study on the determination of iodine species in seaweed using IC-ICP-MS highlighted the importance of method optimization and validation, including parameters like limit of detection (LOD), limit of quantification (LOQ), linearity, and recovery. thermofisher.com
Table 6.1: Performance Characteristics of IC-ICP-MS for Iodate and Iodide Speciation
| Parameter | Iodate (IO₃⁻) | Iodide (I⁻) | Matrix | Reference |
| Detection Limit (µg/L) | 1.5 | 2.0 | Seawater | nih.gov |
| Detection Limit (mg/kg) | - | - | Plant Samples | nih.gov |
| Quantification Limit (µg/L) | 2.06 | 2.10 | Food Extracts | nih.gov |
| Recovery (%) | 89.6-97.5 (alkaline extraction) | 89.6-97.5 (alkaline extraction) | Plant Samples | nih.gov |
High-performance liquid chromatography (HPLC) coupled with ICP-MS is another versatile and highly effective technique for iodine speciation analysis. researchgate.netspectroscopyonline.com This method can separate a broader range of iodine compounds, including not only inorganic species like iodate and iodide but also organic iodine species. proquest.com
Different HPLC modes can be employed for iodine speciation. Reversed-phase liquid chromatography is one common approach. nih.gov Anion-exchange chromatography is also frequently used for the separation of anionic species like iodate and iodide. europub.co.uk For example, a method using a Dionex IonPac AS-14 anion exchange column with a 100 mM (NH₄)₂CO₃ solution at pH 10 as the mobile phase has been developed for the analysis of high salt brine samples. researchgate.net This method achieved baseline separation of iodate and iodide within 8 minutes. researchgate.net
The detection limits for HPLC-ICP-MS are comparable to those of IC-ICP-MS, often reaching the sub-µg/L level. nih.gov In a study determining iodine species in human serum, the limit of detection for iodate was found to be 0.16 μg/L. nih.govresearchgate.net The application of HPLC-ICP-MS has been demonstrated in various matrices, including infant formula, where it was used for the simultaneous analysis of iodide, iodate, bromide, and bromate. nih.gov
Table 6.2: HPLC-ICP-MS Method Parameters for Iodate and Iodide Separation
| Parameter | Method 1 | Method 2 |
| Column | Dionex IonPac AS-14 Anion Exchange | Dionex IonPac As7 Anion Exchange |
| Mobile Phase | 100 mM (NH₄)₂CO₃ (pH 10) | Nitric acid, ammonia water, and ethanol mixture |
| Run Time | < 8 minutes | < 7 minutes |
| Iodate LOD (µg/L) | 0.05 | - |
| Iodide LOD (µg/L) | 0.20 | - |
| Iodate LOQ (µg/L) | - | 0.25 |
| Iodide LOQ (µg/L) | - | 0.50 |
| Matrix | High Salt Brine | Water |
| Reference | researchgate.net | europub.co.uk |
Mass Spectrometry-Based Detection and Isotopic Analysis
Mass spectrometry is the cornerstone of modern analytical techniques for iodate quantification due to its exceptional sensitivity and specificity. When coupled with chromatographic separation, it provides a powerful tool for speciation analysis.
Inductively coupled plasma mass spectrometry (ICP-MS) is a highly sensitive elemental analysis technique capable of detecting metals and several non-metals at concentrations as low as parts per trillion. tandfonline.comnih.gov For iodine analysis, ICP-MS is often the detector of choice due to its low detection limits and high selectivity. oup.com
While ICP-MS is an elemental detection technique and thus measures total iodine, it can be used to quantify iodate after chromatographic separation. rsc.org The intensity of the signal for the iodine isotope ¹²⁷I is measured, which is directly proportional to the concentration of the iodine species eluting from the chromatography column at a specific time.
Several strategies have been developed to overcome challenges in iodine determination by ICP-MS, such as memory effects and volatilization. rsc.org Sample preparation in an alkaline medium, such as with tetramethylammonium hydroxide (B78521) (TMAH), is a common approach to stabilize iodine and improve measurement accuracy. nih.gov The limit of quantification for total iodine in food samples using this method can be as low as 36 ng/g. nih.gov
Table 6.3: ICP-MS Performance for Iodine Quantification
| Parameter | Value | Matrix | Reference |
| Limit of Quantification (LOQ) | 36 ng/g | Food Samples | nih.gov |
| Accuracy (Recovery %) | 85% to 102% | NIST SRMs | nih.gov |
| Day-to-day Reproducibility (%RSD) | 1-7% | Fortified Food Samples | nih.gov |
| Spike Recoveries (%) | 81% to 119% | Fortified Food Samples | nih.gov |
Accelerator Mass Spectrometry (AMS) is an ultra-sensitive technique for measuring long-lived radionuclides that exist at extremely low concentrations. It is particularly well-suited for the determination of the isotopic ratio of iodine-129 (¹²⁹I) to the stable isotope iodine-127 (¹²⁷I). dtu.dk While AMS measures the total isotopic ratio in a sample, it can be combined with separation techniques to determine the ¹²⁹I/¹²⁷I ratio specifically within the iodate fraction.
The analysis of ¹²⁹I is crucial in environmental studies as it is a long-lived fission product released from nuclear activities. Understanding the speciation of ¹²⁹I, including its presence as iodate, is important for assessing its mobility and bioavailability in the environment. dtu.dk
The analytical procedure for AMS typically involves the chemical separation of iodine from the sample matrix, followed by its conversion to a solid target, usually silver iodide (AgI). dtu.dk This target is then ionized, and the ions are accelerated to high energies, allowing for the separation of ¹²⁹I from interfering isobars. AMS is capable of measuring ¹²⁹I/¹²⁷I ratios as low as 10⁻¹² to 10⁻¹⁴. dtu.dk
Spectroscopic Characterization Techniques for Iodate Species
Spectroscopic techniques provide valuable information about the molecular structure and chemical environment of iodate ions. These methods are often used to complement data from chromatographic and mass spectrometric analyses.
Raman spectroscopy is a powerful technique for the vibrational analysis of molecules and ions. The iodate ion (IO₃⁻), having a trigonal pyramidal structure, exhibits characteristic Raman active vibrational modes. The strongest of these vibrations typically appear in the 650-850 cm⁻¹ region of the Raman spectrum. researchgate.net For example, the Raman spectrum of crystalline sodium iodate shows strong bands in the range of 737 to 808 cm⁻¹. acs.org Studies on aqueous solutions of this compound have also been conducted to understand the vibrational properties of the iodate ion in a hydrated state. acs.orgias.ac.in The interaction of iodate ions with water molecules and the formation of hydration structures can be investigated by observing changes in the OH stretching vibration bands of water in the Raman spectrum. iphy.ac.cn
Derivatization and Pre-Concentration Strategies for Trace Iodate Analysis in Environmental Samples
Analyzing trace levels of iodate in complex environmental matrices requires strategies to isolate the analyte from interfering substances and increase its concentration to detectable levels. Solid-phase extraction (SPE) and chemical derivatization are two powerful approaches to achieve this.
One effective pre-concentration method employs a nanostructured nickel-aluminum-zirconium ternary layered double hydroxide as an SPE sorbent. nih.gov Iodate ions are selectively adsorbed onto this material from the sample solution. Subsequently, the captured iodate is eluted, and its concentration is determined indirectly via spectrophotometry after reacting it with iodide to form iodine. nih.gov This method achieves a significant enrichment factor, allowing for the quantification of trace iodate in food, environmental, and biological samples. nih.gov
Another strategy involves chemical derivatization, often after converting iodate to a more reactive species. For instance, iodate can be reduced to iodide using a reducing agent like ascorbic acid. nih.gov The resulting iodide is then derivatized in a real-time reaction with 2-iodosobenzoate in the presence of N,N-dimethylaniline. This reaction rapidly produces 4-iodo-N,N-dimethylaniline, a derivative that can be extracted and sensitively determined by gas chromatography-mass spectrometry (GC-MS). nih.gov This approach allows for the determination of iodate in samples such as iodized table salt and seawater with very low detection limits. nih.gov
| Strategy | Methodology | Analytical Technique | Enrichment Factor | Limit of Detection | Source |
|---|---|---|---|---|---|
| Solid-Phase Extraction | Adsorption on Ni-Al-Zr ternary layered double hydroxide nanosorbent. | Spectrophotometry | 20 | 0.12 µg/mL | nih.gov |
| Derivatization | Reduction of IO₃⁻ to I⁻, followed by derivatization to 4-iodo-N,N-dimethylaniline. | GC-MS | Not Applicable | 8 ng/L (as iodide) | nih.gov |
Computational and Theoretical Investigations of Iodate Chemistry
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure and reactivity of iodate (B108269) species. These methods allow for the determination of molecular geometries, energy levels, charge distributions, and reaction pathways.
Density Functional Theory (DFT) Applications to Iodate Molecular and Solid-State Systems
Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules and solid-state systems. DFT calculations have been applied to investigate the properties of iodate, including its molecular structure and behavior in different environments.
Ab Initio and Semi-Empirical Methods in Iodate Reaction Pathway Analysis
Ab initio and semi-empirical methods are valuable tools for analyzing reaction pathways involving iodate species. These methods allow for the calculation of transition states and energy barriers, providing a theoretical understanding of reaction mechanisms.
Ab initio molecular dynamics (AIMD) based on DFT has been used to study the molecular reaction and dynamic mechanism of iodate reduction in aqueous solution. rsc.orgresearchgate.net These studies can propose and evaluate possible reaction pathways, calculating thermodynamic parameters such as Gibbs free energy changes to determine the favored routes. rsc.orgresearchgate.net For instance, the reduction of iodate by nitrogen(III) in aqueous solution has been investigated, proposing reaction pathways with and without the involvement of H⁺ ions and calculating the thermodynamic favorability of each. rsc.orgresearchgate.net The analysis of intrinsic reaction coordinate (IRC) curves provides details on energy changes during the reaction steps. rsc.orgresearchgate.net
Ab initio studies have also been conducted on reactions involving iodine-containing species, including the characterization of isomers and reaction pathways. acs.orgnih.govcsic.es These calculations can determine the geometries, vibrational frequencies, and relative energetics of different molecular structures involved in a reaction. acs.orgnih.gov While some studies may focus on related iodine compounds or reactions, the methodologies employed are directly applicable to understanding the reactivity of iodate. Quantum chemical calculations can support the identification of reaction products and elucidate the influence of solvent molecules on reaction rates and paths. au.dkresearchgate.netau.dk
Molecular Dynamics Simulations of Iodate in Solution
Molecular Dynamics (MD) simulations are powerful techniques used to study the dynamic behavior of molecules and ions in solution over time. These simulations provide insights into solvation, diffusion, and transport properties.
Solvation Dynamics and Ion-Solvent Interactions of Iodate Anions
Molecular dynamics simulations have been extensively used to investigate the solvation dynamics and ion-solvent interactions of anions, including iodate. These simulations provide a microscopic view of how water molecules arrange around the iodate ion and the nature of these interactions.
Studies using DFT-based molecular dynamics simulations have shown that the iodate ion, despite being a polyatomic anion, exhibits unique solvation behavior. pnnl.govosti.govresearchgate.netacs.org The central iodine atom, possessing a partial positive charge, attracts the oxygen atoms of water molecules, forming a distinct hydration shell. pnnl.govosti.gov Simultaneously, the negatively charged oxygen atoms of the iodate ion interact with water molecules through hydrogen bonding. osti.govresearchgate.netacs.org This dual nature of interaction contributes to iodate being considered a strongly hydrating ion. pnnl.govosti.govresearchgate.net
Molecular dynamics simulations can also investigate the dynamics of water molecules within the solvation shells of the iodate ion, including hydrogen bond dynamics, orientational and translational diffusion, and residence times. researchgate.netacs.org These studies can compare the behavior of water in the solvation shells to that of bulk water to understand the ion's influence on solvent structure and dynamics. researchgate.netacs.org The anisotropic structure and charge distribution of the pyramidal iodate ion lead to different interactions with water molecules at the iodine and oxygen sites, resulting in distinct solvation shells. researchgate.netacs.org
Transport Phenomena and Diffusion Coefficients of Iodate in Complex Aqueous Systems
Molecular dynamics simulations are also applied to study transport phenomena, such as diffusion, of ions in solution, including complex aqueous systems relevant to sodium iodate. These simulations can help predict diffusion coefficients and understand the factors influencing ion mobility.
Sodium Iodate As a Model Agent in Biomedical Research
Induction of Retinal Pigment Epithelium (RPE) and Photoreceptor Degeneration in Animal Models
Intravenous injection of sodium iodate (B108269) is a widely established method for inducing retinal degeneration in various animal species, including mice, rats, rabbits, and sheep. researchgate.netnih.govamegroups.orgexperimentica.comamegroups.org This method consistently leads to damage of the RPE, followed by secondary degeneration of the adjacent photoreceptor cells. arvojournals.orgmdpi.comnih.govexperimentica.comarvojournals.org The pattern and severity of degeneration can be dose-dependent, with higher doses typically causing more extensive and irreversible damage. arvojournals.orgmdpi.comnih.govimrpress.com This induced degeneration shares some similarities with the progression of nonexudative AMD, particularly geographic atrophy, where RPE dysfunction precedes photoreceptor loss. arvojournals.orgmdpi.comnih.govnih.gov
Development and Characterization of Oxidative Stress-Induced Retinal Damage Models
The sodium iodate model is characterized by the induction of oxidative stress, which is considered a primary driver of RPE cell damage. mdpi.comresearchgate.netimrpress.commdpi.comnih.govnih.govaging-us.com This oxidative insult selectively affects the RPE at optimal doses. imrpress.comnih.gov The resulting retinal damage can be characterized using various techniques, including optical coherence tomography (OCT), histology (such as H&E staining), electroretinography (ERG), and immunofluorescence. arvojournals.orgmdpi.comresearchgate.netexperimentica.comimrpress.commdpi.comarvojournals.org These methods allow for the assessment of morphological changes in the RPE and photoreceptor layers, evaluation of retinal function, and identification of cellular and molecular markers of degeneration. arvojournals.orgmdpi.comexperimentica.comimrpress.commdpi.comarvojournals.org
Studies have shown that this compound injection leads to a loss of RPE integrity, aggregation of melanin (B1238610) granules within RPE cells, and disruption of photoreceptor inner and outer segments. arvojournals.org Functional assessments like ERG demonstrate a reduction in the amplitudes of a- and b-waves, indicating impaired retinal function. arvojournals.orgmdpi.commdpi.comarvojournals.org The model allows for the study of time-dependent changes in retinal structure and function following the oxidative insult. arvojournals.orgmdpi.com
Pathological Mechanisms of Iodate-Induced Retinal Injury
The pathological mechanisms underlying this compound-induced retinal injury are multifaceted and involve several cellular and molecular processes. arvojournals.orgmdpi.commdpi.commdpi.com The primary target is the RPE, and damage to this layer subsequently impacts the photoreceptors. arvojournals.orgmdpi.comnih.govarvojournals.org
Role of Oxidative Stress and Reactive Oxygen Species Generation
This compound is a stable oxidizing agent that induces oxidative stress in RPE cells. arvojournals.orgmdpi.comresearchgate.netimrpress.commdpi.comnih.govnih.govaging-us.com This leads to the production of reactive oxygen species (ROS) within the cells. mdpi.comnih.govarvojournals.orgfrontiersin.orgresearchgate.netmdpi.com Oxidative stress and the generation of ROS are considered key factors in the signaling pathways that control RPE cell death in response to this compound. mdpi.comnih.gov While this compound is known to induce oxidative stress, the precise role of ROS in all the stimulated signaling pathways and cell viability is still being elucidated. mdpi.comnih.gov
Inhibition of Enzyme Activities in RPE Cells by Iodate
Iodate has been shown to inhibit the activity of certain enzymes in RPE cells. arvojournals.orgarvojournals.orgnih.govmdpi.comfrontiersin.orgnih.gov Examples of enzymes reported to be inhibited include triose phosphate (B84403) dehydrogenases and lactate (B86563) dehydrogenase. nih.govmdpi.comnih.gov This inhibition of crucial enzyme activities contributes to the cellular dysfunction and toxicity observed in RPE cells following iodate exposure. arvojournals.orgarvojournals.orgnih.govmdpi.comfrontiersin.orgnih.gov
Interaction of Iodate with Melanin and Glyoxylate Formation
This compound can interact with melanin, a pigment abundant in RPE cells. arvojournals.orgarvojournals.orgnih.govmdpi.commdpi.comnih.govnih.gov This interaction is suggested to increase the ability of melanin to convert glycine (B1666218) to glyoxylate. arvojournals.orgarvojournals.orgnih.govmdpi.commdpi.comnih.govnih.gov Glyoxylate is considered a potentially toxic compound, and its increased formation due to the interaction of iodate with melanin may contribute to the specific toxicity of iodate towards RPE cells. arvojournals.orgarvojournals.orgnih.govmdpi.commdpi.comnih.govnih.gov
Investigation of Regulated Cell Death Pathways (e.g., Necroptosis, Apoptosis) in Response to Iodate
Research into the mechanisms of RPE and photoreceptor cell death induced by this compound has identified the involvement of multiple regulated cell death pathways, including apoptosis and necroptosis. nih.govmdpi.commdpi.comfrontiersin.orgnih.govmdpi.comfrontiersin.orgarvojournals.orgnih.govnih.gov While photoreceptor cell death is often characterized by apoptosis, RPE cell death in response to this compound appears to involve necroptosis. nih.govmdpi.commdpi.comfrontiersin.orgnih.govmdpi.comarvojournals.orgnih.gov Studies have provided evidence of RPE necroptosis in this model, supported by observations such as RIPK3 aggregation and the effectiveness of necroptosis inhibitors like Necrostatin-1 in reducing RPE cell death. nih.govmdpi.comfrontiersin.orgresearchgate.netfrontiersin.orgarvojournals.orgnih.govnih.gov The specific type of regulated cell death pathway activated in RPE and photoreceptor cells may depend on factors such as the dose and route of this compound administration. nih.gov Other cell death pathways like ferroptosis and pyroptosis are also being investigated in the context of this compound-induced RPE damage. nih.govfrontiersin.orgresearchgate.netresearchgate.net
Evaluation of Therapeutic Interventions in this compound-Induced Animal Models
The NaIO₃-induced retinal degeneration model provides a platform for assessing the efficacy of various therapeutic strategies aimed at preserving retinal structure and function. This involves evaluating agents with neuroprotective and anti-inflammatory properties, as well as exploring physical modalities like photobiomodulation. researchgate.netamegroups.orgnih.gov The model allows for longitudinal studies using techniques such as optical coherence tomography (OCT) and electroretinography (ERG) to monitor structural and functional changes over time. ichorlifesciences.comexperimentica.comnih.govmdpi.com
Assessment of Neuroprotective and Anti-Inflammatory Agents for Retinal Preservation
This compound induces oxidative stress and inflammation, key contributors to RPE and photoreceptor damage in the retina. researchgate.netmdpi.comfrontiersin.orgarvojournals.org Therefore, therapeutic strategies often focus on mitigating these processes.
Studies have investigated the potential of various compounds to protect against NaIO₃-induced retinal damage. For instance, the natural flavonoid (–)-epicatechin has demonstrated neuroprotective effects in a mouse model of NaIO₃-induced retinal degeneration. nih.govfrontiersin.org Treatment with (–)-epicatechin ameliorated retinal deformation and thinning, prevented outer retinal degeneration, and reduced drusen-like deposits. nih.govfrontiersin.org It also improved retinal function as measured by increased b-wave amplitude in electroretinography and blocked retinal gliosis. frontiersin.orgfrontiersin.org The protective effects were associated with improved mitochondrial quality control and modulation of the TMEM97/PGRMC1/Aβ signaling pathway. frontiersin.org
Quercetin (B1663063), another flavonoid, has also shown protective effects against NaIO₃-induced retinal apoptosis in both in vitro and in vivo models. mdpi.com Quercetin treatment inhibited reactive oxygen species production and the loss of mitochondrial membrane potential in human RPE cells. mdpi.com In a mouse model, quercetin attenuated retinal degeneration and reduced apoptosis. mdpi.com
Hydrogen-rich water has been explored for its potential retinal protective effects in NaIO₃-induced mice. frontiersin.org Data suggests that hydrogen-rich water can reduce retinal damage by decreasing oxidative stress and inhibiting the downregulation of Sirt1 expression induced by NaIO₃. frontiersin.org Furthermore, it appeared to inhibit apoptosis via the caspase 8 and 9 pathways. frontiersin.org Functional assessment using ERG showed that hydrogen-rich water treatment significantly increased a- and b-wave amplitudes compared to the NaIO₃ group, indicating recovery of visual function. frontiersin.org
Alpha B crystallin has been shown to play a protective role in NaIO₃-induced retinal degeneration. plos.org Absence of alpha B crystallin augmented retinal degeneration and increased RPE cell apoptosis in mice treated with a low dose of NaIO₃. plos.org This protective effect is thought to involve the upregulation of AKT phosphorylation and PPARγ expression, which helps combat oxidative stress. plos.org
Glabridin, an isoflavonoid, has also demonstrated protective effects against NaIO₃-induced retinal degeneration in vitro and in vivo by attenuating oxidative stress and apoptosis in RPE cells. frontiersin.org
The NaIO₃ model also exhibits acute retinal inflammation, characterized by increased levels of inflammatory cytokines such as IL1β, IL6, CXCL1, and TNFα in the retina and RPE/choroid. arvojournals.org This inflammatory component makes the model suitable for evaluating anti-inflammatory agents. While the provided search results primarily focused on photobiomodulation and certain neuroprotective compounds with antioxidant properties, the presence of inflammation in the model supports its use for testing targeted anti-inflammatory therapies. arvojournals.orgmdpi.com
Here is a summary of some therapeutic agents evaluated in NaIO₃ models:
| Therapeutic Agent | Class | Observed Effects in NaIO₃ Model |
| (–)-Epicatechin | Flavonoid | Ameliorated retinal deformation/thinning, prevented outer retinal degeneration, reduced drusen-like deposits, increased ERG b-wave amplitude, blocked gliosis, improved mitochondrial quality control. nih.govfrontiersin.org |
| Quercetin | Flavonoid | Protected RPE cells from apoptosis, inhibited ROS production, attenuated retinal degeneration. mdpi.com |
| Hydrogen-rich water | Antioxidant | Reduced retinal damage, decreased oxidative stress, inhibited Sirt1 downregulation, inhibited apoptosis, improved ERG a- and b-wave amplitudes. frontiersin.org |
| Alpha B crystallin | Protein | Protected against retinal degeneration and RPE apoptosis, involved in combating oxidative stress. plos.org |
| Glabridin | Isoflavonoid | Attenuated retinal degeneration, reduced oxidative stress and apoptosis in RPE cells. frontiersin.org |
Photobiomodulation Strategies in Iodate-Induced Retinal Disease Models
Photobiomodulation (PBM), using low-energy light in the red-to-near-infrared range, has emerged as a promising therapeutic strategy for retinal diseases, and its effects have been investigated in NaIO₃-induced animal models. mdpi.comresearchgate.netnih.govnih.gov PBM is thought to exert its effects through the absorption of light by intracellular photoacceptors, such as cytochrome c oxidase, leading to the activation of signaling pathways that improve cellular function. frontiersin.orgfrontiersin.org PBM has demonstrated anti-inflammatory and antioxidant effects. mdpi.comfrontiersin.org
Studies utilizing multi-wavelength PBM (e.g., 680, 780, and 830 nm) in NaIO₃-induced rat models of AMD have shown protective effects on retinal layers. mdpi.comresearchgate.netnih.govnih.govfrontiersin.org PBM treatment effectively reduced retinal apoptosis and prevented the depletion of rod bipolar cells. mdpi.comresearchgate.netnih.govnih.gov Furthermore, PBM inhibited photoreceptor degeneration and reduced retinal pigment epithelium toxicity. mdpi.comresearchgate.netnih.govnih.gov These findings suggest that multi-wavelength PBM can mitigate oxidative stress, preserve retinal integrity, and prevent apoptosis in the context of NaIO₃-induced damage. mdpi.comresearchgate.netnih.govnih.gov
Multi-wavelength PBM protocols may offer advantages over single-wavelength methods by treating tissues at different depths within the retina. nih.gov For example, light at 680 nm may enhance the proliferation and activity of rod bipolar and ganglion cells, while wavelengths of 780 and 830 nm may effectively reduce oxidative stress in deeper RPE cells and photoreceptors. nih.gov
The efficacy of PBM in NaIO₃ models supports its potential as a therapeutic strategy for conditions like dry AMD, where oxidative stress and RPE degeneration are significant factors. mdpi.comresearchgate.netnih.govnih.govresearchgate.net
| Photobiomodulation Strategy | Wavelengths Used (nm) | Observed Effects in NaIO₃ Model (Rats) |
| Multi-wavelength PBM | 680, 780, 830 | Protected retinal layers, reduced retinal apoptosis, prevented rod bipolar cell depletion, inhibited photoreceptor degeneration, reduced RPE toxicity, mitigated oxidative stress, preserved retinal integrity. mdpi.comresearchgate.netnih.govnih.gov |
Q & A
Q. Which in vivo models best replicate this compound-induced retinal degeneration?
- Methodological Answer :
- Mouse Models : Administer 30 mg/kg NaIO₃ intravenously. Assess retinal damage via OCT (outer nuclear layer thinning) and optokinetic reflex (OKR) tests.
- Time Course : Lesions appear by day 3 (RPE loss) and progress to ONL thinning by day 7. Compare with lower doses (15 mg/kg) that spare structural damage but impair OKR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
